Digermane

Description

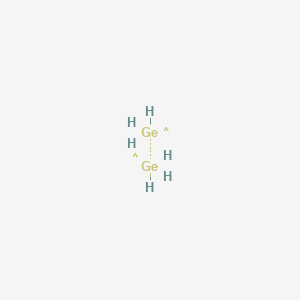

Structure

2D Structure

Properties

InChI |

InChI=1S/2GeH3/h2*1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDREVVEMHVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GeH3].[GeH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030397 | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-89-8 | |

| Record name | Digermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Digermane (Ge2H6): A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digermane (Ge2H6), the germanium analogue of ethane, is a key molecule in the study of Group 14 hydrides. Its molecular structure and the nature of its chemical bonding are fundamental to understanding its reactivity and potential applications in materials science and chemical synthesis. This technical guide provides an in-depth analysis of the molecular geometry of this compound, including bond lengths, bond angles, and the rotational dynamics around the germanium-germanium bond. The experimental methodologies used to elucidate this structure, primarily gas-phase electron diffraction, are detailed. All quantitative structural data are summarized for clarity and comparative analysis.

Molecular Structure and Geometry

The molecular structure of this compound is analogous to that of ethane, featuring two germanium atoms connected by a single covalent bond, with each germanium atom also bonded to three hydrogen atoms. The overall geometry is that of two linked tetrahedra.

Conformation

This compound adopts a staggered conformation in its ground state, which is energetically more favorable than the eclipsed conformation. This preference is attributed to the minimization of steric hindrance between the hydrogen atoms on adjacent germanium atoms. The molecule can be visualized with the hydrogen atoms on the rear germanium atom positioned in the dihedral angle gaps of the hydrogen atoms on the front germanium atom when viewed along the Ge-Ge bond axis.

Bond Lengths and Angles

The precise determination of this compound's structural parameters has been achieved through gas-phase electron diffraction studies. These experimental findings are complemented by theoretical ab initio calculations, which provide a harmonious understanding of the molecule's geometry.

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) | Theoretical (Ab Initio) Value |

| Ge-Ge Bond Length | 2.403 ± 0.003 Å | 2.440 Å |

| Ge-H Bond Length | 1.541 ± 0.006 Å | 1.542 Å |

| H-Ge-H Bond Angle | 106.4 ± 0.8° | 107.9° |

| H-Ge-Ge Bond Angle | Not explicitly reported in experimental studies | ~110.1° |

Table 1: Summary of quantitative data on the molecular structure of this compound.

Chemical Bonding

The bonding in this compound is characterized by covalent sigma (σ) bonds. The germanium-germanium bond is a single σ bond formed by the overlap of sp3 hybrid orbitals from each germanium atom. Similarly, the germanium-hydrogen bonds are σ bonds resulting from the overlap of a germanium sp3 hybrid orbital and a hydrogen 1s orbital.

Rotational Barrier

The rotation about the Ge-Ge single bond is not entirely free but is hindered by a small energy barrier. This barrier represents the energy difference between the more stable staggered conformation and the less stable eclipsed conformation. Theoretical calculations have been instrumental in estimating the magnitude of this rotational barrier.

| Parameter | Theoretical Value |

| Ge-Ge Rotational Barrier | 1.2 kcal/mol |

Table 2: Rotational barrier of the Ge-Ge bond in this compound.

Experimental Protocols

The primary experimental technique for determining the molecular structure of gaseous this compound is gas-phase electron diffraction (GED).

Gas-Phase Electron Diffraction (GED)

Methodology:

-

Sample Introduction: A gaseous sample of purified this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter). This creates a molecular beam that intersects with a high-energy electron beam.

-

Electron Beam Generation and Interaction: An electron gun generates a monochromatic beam of fast electrons, which are accelerated to a high voltage. This electron beam is directed to intersect the effusing gas jet at a right angle.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the this compound molecules. The scattered electrons form a diffraction pattern of concentric rings due to the random orientation of the molecules in the gas phase.

-

Detection: The diffraction pattern is recorded on a detector, which could be a photographic plate or a more modern imaging plate or CCD detector. To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector to modulate the intensity of the scattered electrons as a function of the scattering angle.

-

Data Analysis: The recorded diffraction intensities are converted into a function of the scattering angle. The experimental molecular scattering intensity is obtained by subtracting the atomic scattering background. This molecular scattering curve is then compared to theoretical curves calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths and angles) that provide the best fit to the experimental data.

Molecular Visualization

The staggered conformation of this compound, which is its most stable form, can be visualized to better understand its three-dimensional structure.

Conclusion

The molecular structure of this compound (Ge2H6) has been well-characterized through a combination of experimental techniques, primarily gas-phase electron diffraction, and theoretical calculations. It adopts a staggered, ethane-like structure with defined Ge-Ge and Ge-H bond lengths and H-Ge-H bond angles. The bonding is understood in terms of single covalent σ bonds, with a small rotational barrier around the Ge-Ge axis. This detailed structural and bonding information is crucial for predicting the chemical behavior of this compound and for its application in the synthesis of germanium-containing materials.

A Technical Guide to the Laboratory Synthesis of Digermane (Ge₂H₆)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the laboratory synthesis of digermane (Ge₂H₆). It is intended to serve as a valuable resource for researchers and professionals requiring this germanium hydride for their work. This document details key experimental protocols, presents quantitative data for comparison, and illustrates the logical workflows of the synthesis processes.

Introduction to this compound Synthesis

This compound, an inorganic compound with the chemical formula Ge₂H₆, is a colorless liquid and one of the few known hydrides of germanium.[1] Its molecular geometry is analogous to ethane.[1] The synthesis of this compound in a laboratory setting can be approached through several distinct methods, each with its own set of advantages and challenges regarding yield, purity, and experimental complexity. The primary routes to obtaining this compound include the hydrolysis of magnesium germanide, the reduction of germanium (IV) compounds, a high-yield coupling reaction, and synthesis via silent electric discharge.

Synthesis Methodologies and Experimental Protocols

This section provides detailed descriptions of the principal methods for this compound synthesis.

Reduction of Germanium Dioxide with a Borohydride (B1222165)

The reduction of germanium dioxide (GeO₂) using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) is a common method that produces a mixture of germane (B1219785) (GeH₄) and this compound (Ge₂H₆).[1][2] While often optimized for germane production, the yield of this compound can be influenced by reaction conditions.

Experimental Protocol:

A detailed procedure for the synthesis of germane and this compound has been described by the Lawrence Berkeley National Laboratory. The following protocol is adapted from that work.

-

Apparatus: A multi-neck reaction flask equipped with a dropping funnel, a gas inlet, and an outlet connected to a series of cold traps.

-

Reagents:

-

Germanium dioxide (GeO₂)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium borohydride (KBH₄)

-

Glacial acetic acid

-

Liquid nitrogen for cold traps

-

-

Procedure:

-

The reaction flask is charged with 120 mL of glacial acetic acid and flushed with an inert gas (e.g., nitrogen or argon).

-

In a separate vessel, a solution is prepared by dissolving 2 g of KOH pellets, 1 g of GeO₂, and 1.5 g of KBH₄ in 25 mL of water. This results in a BH₄⁻/Ge(IV) ratio of approximately 2.9.

-

The aqueous solution is then added dropwise to the glacial acetic acid in the reaction flask over a period of 10 minutes. A yellow, polymeric germanium hydride may form in the flask.

-

The inert gas flow is maintained for an additional 5 minutes after the addition is complete.

-

The gaseous products are passed through a series of traps cooled with liquid nitrogen to collect the germane and this compound.

-

Purification:

The collected germanes will be mixed with water, acetic acid, and carbon dioxide.

-

The crude product is distilled through a chloroform-slush trap (-63.5 °C) to remove trigermane, water, and acetic acid.

-

The remaining gases are passed through successive traps containing Ascarite and magnesium perchlorate (B79767) to remove carbon dioxide.

-

Finally, pure germane and this compound can be separated by distillation through a carbon disulfide slush bath (-111.6 °C), which will trap the this compound.

Coupling Reaction of Potassium Germyl (B1233479) and Chlorogermane

A high-yield synthesis of this compound was reported by Bornhorst in 1967, involving the coupling of potassium germyl (KGeH₃) and chlorogermane (GeH₃Cl). This method is notable for its reported yield of approximately 50%.[3]

Reaction: KGeH₃ + GeH₃Cl → Ge₂H₆ + KCl

Hydrolysis of Magnesium Germanide

The first synthesis of this compound was reported in 1924 by Dennis, Corey, and Moore, who utilized the hydrolysis of magnesium germanide (Mg₂Ge) with hydrochloric acid.[1]

Reaction: Mg₂Ge + 4HCl → 2MgCl₂ + GeH₄ + (traces of Ge₂H₆ and Ge₃H₈)

Similar to the coupling reaction, detailed, modern experimental protocols for this historical method are not widely published. The original paper, "Germanium. I. The Hydrides of Germanium" in the Journal of the American Chemical Society, 1924, 46 (1), pp 1–15, should be consulted for the original procedure.

Silent Electric Discharge

The application of a silent electric discharge to germane gas can induce the formation of higher germanes, including this compound. This method involves passing gaseous germane at low pressure through a discharge tube.

Quantitative Data on Synthesis Methods

The following table summarizes the available quantitative data for the different this compound synthesis methods. It is important to note that for some methods, particularly the historical ones, precise modern data is limited.

| Synthesis Method | Precursors | Reported Yield of Ge₂H₆ | Purity | Key Reaction Conditions |

| Reduction of GeO₂ | GeO₂, KBH₄, Acetic Acid | ~6.5% germanium conversion | Requires extensive purification | Dropwise addition of germanate/borohydride solution to acid at room temperature. |

| Coupling Reaction | KGeH₃, GeH₃Cl | ~50% | Potentially high | Reaction in the absence of a solvent. |

| Hydrolysis of Mg₂Ge | Mg₂Ge, HCl | Not specified (byproduct) | Mixture of germanes | Acid hydrolysis of magnesium germanide. |

| Silent Electric Discharge | GeH₄ | Variable | Mixture of germanes | Low-pressure GeH₄ gas subjected to an electric discharge. |

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis via Germanium Dioxide Reduction.

Caption: Logical Flow for the High-Yield Coupling Reaction Synthesis of this compound.

Safety Considerations

This compound is a flammable and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis procedures may involve the use of corrosive acids and strong reducing agents, which require careful handling. Reactions that produce gaseous hydrides should be properly vented.

Conclusion

The synthesis of this compound for laboratory use can be achieved through several methods. The reduction of germanium dioxide offers a well-documented, albeit lower-yield, pathway with a clear purification strategy. The coupling reaction of potassium germyl and chlorogermane presents a promising high-yield alternative, though detailed modern protocols are less accessible. The choice of synthesis method will depend on the desired yield, purity requirements, and the available experimental capabilities of the laboratory. Further research into optimizing the this compound-to-germane ratio in reduction methods could provide a more efficient and accessible synthesis route for this important germanium hydride.

References

Unraveling the Thermal Decomposition of Digermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of digermane (Ge₂H₆), a key precursor in the fabrication of germanium-based semiconductor materials. A thorough understanding of its decomposition pathways is critical for controlling the deposition of high-quality germanium thin films and nanostructures. This document synthesizes findings from various experimental and theoretical studies, presenting the core mechanisms, quantitative kinetic data, and detailed experimental methodologies.

Core Concepts in this compound Thermolysis

The thermal decomposition of this compound is a complex process involving multiple elementary reaction steps, both in the gas phase and on solid surfaces. The ultimate products are elemental germanium and hydrogen gas. The specific reaction pathways and their kinetics are highly dependent on conditions such as temperature, pressure, and the presence of a substrate.

Gas-Phase Thermal Decomposition Mechanism

In the absence of a surface, this compound decomposes via a homogeneous gas-phase mechanism. The process is initiated by the cleavage of the weakest bond in the molecule, the Ge-Ge bond, to form two germyl (B1233479) radicals (GeH₃•). This initiation step is followed by a series of propagation and termination reactions.

A generally accepted mechanism for the gas-phase pyrolysis of this compound involves the following key steps:

-

Initiation: The primary step is the homolytic fission of the Ge-Ge bond, forming two germyl radicals.

-

Ge₂H₆ → 2 GeH₃•

-

-

Propagation: The highly reactive germyl radicals then participate in a chain reaction, leading to the formation of germane (B1219785) (GeH₄) and other reactive intermediates.

-

GeH₃• + Ge₂H₆ → GeH₄ + Ge₂H₅•

-

Ge₂H₅• → GeH₂ + GeH₃•

-

-

Secondary Reactions and Termination: Germylene (GeH₂) is a key intermediate that can undergo further reactions, including insertion into Ge-H bonds or polymerization, ultimately leading to the formation of solid germanium and hydrogen gas.

-

GeH₂ → Ge + H₂

-

2 GeH₂ → GeH₄ + Ge

-

n GeH₂ → (GeH₂)n (polymer)

-

The overall pyrolysis of this compound is more endothermic than that of its silicon analogue, disilane, which is attributed to the greater strength of the Ge-H bond compared to the Si-H bond.[1]

Surface-Mediated Thermal Decomposition Mechanism

In many applications, such as chemical vapor deposition (CVD), the decomposition of this compound occurs on a heated substrate. The surface plays a crucial role in the reaction mechanism, often lowering the activation energy for decomposition and influencing the morphology of the resulting germanium film. Studies on silicon (Si(100)) and germanium (Ge(100), Ge(111)) surfaces have elucidated the key steps in this heterogeneous process.

Upon exposure to a heated surface, this compound can molecularly adsorb at low temperatures.[2] As the temperature increases, a series of bond scissions and rearrangements occur:

-

Adsorption and Initial Decomposition: At low temperatures (around 150 K), the Ge-Ge bond cleaves, resulting in a surface covered with germyl (GeH₃) groups.[2]

-

Dehydrogenation: With increasing temperature, the adsorbed germyl species progressively lose hydrogen atoms, forming GeH₂, GeH, and finally elemental germanium.

-

Hydrogen Desorption: The final step is the desorption of molecular hydrogen from the surface. The temperature at which hydrogen desorbs is dependent on the surface coverage of germanium.[3]

Interestingly, on Si(100) surfaces, a β-hydride elimination mechanism has been proposed as an alternative initial decomposition step, forming a surface-adsorbed Ge₂H₅ species and a hydrogen adatom, rather than the direct scission of the Ge-Ge bond.[3]

Quantitative Kinetic Data

The following tables summarize the available quantitative kinetic data for key reactions in the thermal decomposition of this compound.

Table 1: Gas-Phase Reaction Kinetics

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Notes |

| GeH₂ + GeH₄ → Ge₂H₆ | log(k∞/cm³ molecule⁻¹ s⁻¹) = -11.17 ± 0.10 | 5.2 ± 0.7 kJ/mol | 292-520 | High-pressure limit.[2] |

| Ge₂H₆ decomposition | - | ΔH° = 166 kJ/mol | - | Enthalpy of decomposition.[2] |

Table 2: Surface Reaction Kinetics on Ge(100)

| Process | Pre-exponential Factor | Activation Energy | Temperature Range (K) | Notes |

| H₂ Desorption | 2 x 10¹³ ± ¹ s⁻¹ | 1.7 ± 0.1 eV | 680-810 | Strongly temperature-dependent.[4] |

| Ge₂H₆ Chemisorption | k₁ = 500 ± 50 s⁻¹ | - | 680-810 | Rapid and independent of temperature in this range.[4] |

Experimental Protocols

A variety of experimental techniques are employed to study the thermal decomposition of this compound. Below are descriptions of the key methodologies.

Shock Tube Pyrolysis

Principle: A shock tube is used to rapidly heat a gas sample to a high temperature and pressure for a very short and well-defined period.[5][6] This allows for the study of gas-phase elementary reactions under controlled conditions.

Methodology:

-

A mixture of this compound, highly diluted in an inert gas like argon, is introduced into the driven section of the shock tube.

-

A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the this compound mixture.

-

The shock wave reflects off the end of the tube, further heating and compressing the gas to the desired reaction temperature and pressure.

-

The progress of the reaction is monitored in real-time using techniques such as time-resolved mass spectrometry or laser absorption spectroscopy to measure the concentrations of reactants, intermediates, and products.[5]

Temperature Programmed Desorption (TPD)

Principle: TPD is a surface science technique used to study the desorption of species from a surface as the temperature is linearly increased over time. It provides information about the binding energies of adsorbates and the kinetics of desorption processes.

Methodology:

-

A clean single-crystal substrate (e.g., Si(100) or Ge(100)) is mounted in an ultra-high vacuum (UHV) chamber.

-

The substrate is cooled to a low temperature (e.g., 110 K) and then exposed to a controlled dose of this compound gas.

-

The substrate is then heated at a constant rate (e.g., 2-10 K/s).

-

A mass spectrometer is used to monitor the species desorbing from the surface as a function of temperature.

-

The resulting TPD spectrum shows peaks corresponding to the desorption of different species, with the peak temperature related to the desorption activation energy.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Principle: In-situ FTIR spectroscopy allows for the real-time monitoring of changes in the vibrational modes of molecules during a chemical process, such as thermal decomposition. This provides insights into the chemical bonds present and the transformation of species.[7][8]

Methodology for Solid-State Decomposition:

-

A sample containing this compound (e.g., adsorbed on a high-surface-area powder or as a solid film) is placed in a specialized cell that allows for heating and the passage of an infrared beam.

-

The cell is often coupled with a thermogravimetric analyzer (TG-FTIR) to simultaneously measure mass loss and identify evolved gases.[7]

-

The sample is heated according to a defined temperature program.

-

FTIR spectra are continuously recorded throughout the heating process.

-

Analysis of the changes in the infrared absorption bands provides information on the disappearance of reactant vibrational modes and the appearance of product modes, thus elucidating the decomposition pathway.

Visualizations

The following diagrams illustrate the key reaction pathways in the thermal decomposition of this compound.

Caption: Gas-phase decomposition pathway of this compound.

Caption: Surface-mediated decomposition of this compound.

References

- 1. ESSD - Database for the kinetics of the gas-phase atmospheric reactions of organic compounds [essd.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 6. DLR – Shock Tube facility in Stuttgart [dlr.de]

- 7. azom.com [azom.com]

- 8. syntechinnovation.com [syntechinnovation.com]

An In-depth Technical Guide to the Reactions of Digermane with Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated reactions of digermane (Ge₂H₆) with a range of common laboratory solvents. Due to the limited specific literature on this compound's reactivity in many organic solvents, this document synthesizes available data, draws inferences from the chemistry of related germanium hydrides, and clearly identifies areas where experimental data is lacking.

Introduction to this compound

This compound is a colorless, toxic liquid and a higher-order germanium hydride analogous to ethane.[1] Its chemistry is of interest in fields such as materials science for the deposition of germanium-containing semiconductors. The reactivity of this compound is primarily governed by the polarity and strength of the Ge-H and Ge-Ge bonds. While its pyrolysis and gas-phase reactions have been studied, its behavior in common laboratory solvents is less well-documented.

Known Reactions with Solvents

The most clearly documented reaction of this compound with a common laboratory solvent is its disproportionation in liquid ammonia (B1221849).

In liquid ammonia, this compound undergoes a disproportionation reaction where ammonia acts as a weakly basic catalyst.[1] The reaction yields germane (B1219785) (GeH₄), hydrogen gas (H₂), and a solid polymeric germanium hydride.[1]

Reaction Pathway:

The overall reaction can be summarized as:

Ge₂H₆ (in NH₃) → GeH₄ + H₂ + (GeH₂)ₓ (solid polymer)

This reaction highlights the susceptibility of the Ge-Ge bond to cleavage under basic conditions, leading to the formation of more stable germane and polymeric material.

Experimental Protocol: Disproportionation of this compound in Liquid Ammonia

Note: This is a generalized protocol based on available descriptions. Extreme caution must be exercised when handling this compound and liquid ammonia.

-

Apparatus: A reaction vessel equipped for low-temperature reactions, typically a Schlenk flask or a similar sealed apparatus, is required. The system must be connected to a vacuum line to handle volatile and toxic gases.

-

Procedure:

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Condense a known quantity of anhydrous ammonia gas into the reaction vessel.

-

Introduce a measured amount of this compound into the liquid ammonia with stirring.

-

Allow the reaction to proceed at -78 °C. The formation of a solid precipitate (polymeric germanium hydride) will be observed.

-

The volatile products, germane and hydrogen, can be collected and analyzed by gas-phase techniques such as mass spectrometry or gas chromatography.

-

The solid polymeric hydride can be isolated by evaporation of the ammonia solvent under vacuum.

-

Logical Relationship of this compound Disproportionation in Ammonia

References

Digermane Exposure: A Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety hazards associated with digermane (Ge₂H₆) exposure. Given the limited specific toxicological data for this compound, this guide also incorporates information from its close structural and toxicological analogue, germane (B1219785) (GeH₄), to provide a comprehensive risk profile. This document is intended for professionals working in research and development environments where this compound may be handled.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular geometry similar to ethane.[1] It is one of the few hydrides of germanium and is primarily used as a precursor for germanium in various applications, including the deposition of Ge-containing semiconductors.[1][2]

| Property | Value | Reference |

| Chemical Formula | Ge₂H₆ | [1][3] |

| Molar Mass | 151.328 g/mol | [1] |

| Appearance | Colorless liquid/gas | [1] |

| Boiling Point | 29 °C (84 °F; 302 K) | [1] |

| Melting Point | -109 °C (-164 °F; 164 K) | [1] |

| Solubility in Water | Insoluble | [1] |

Toxicological Data

Acute Toxicity

This compound is classified as fatal if inhaled.[6][7] While no specific LC50 (Lethal Concentration, 50%) for this compound has been established, data for the related compound, germane, is used as a reference.

| Substance | Test Animal | Route of Exposure | Value | Reference |

| Germane | Rat | Inhalation (1 hour) | LC50: 622 ppm | [8] |

| Germane | Mouse | Oral | LD50: 1250 mg/kg | [4][6] |

Symptoms of acute exposure can include malaise, headache, dizziness, fainting, difficulty breathing, nausea, and vomiting.[8] Severe exposure can lead to kidney injury and hemolytic effects.[8]

Chronic Toxicity

Chronic exposure to analogous compounds like arsine is expected to produce effects similar to acute exposure, with a longer latency period.[9] Chronic skin exposure to this compound may cause dermatitis.[4] By analogy to germane and arsine, target organs for chronic exposure are considered to be the red blood cells, circulatory system, nervous system, kidneys, and liver.[4]

Occupational Exposure Limits

Occupational exposure limits for this compound have not been specifically established. The limits for germane are used as a guideline for workplace safety.

| Organization | Exposure Limit | Value | Reference |

| ACGIH | TLV-TWA (8-hour) | 0.2 ppm | [4][8][10] |

| OSHA | PEL-TWA (8-hour) | 0.2 ppm (0.6 mg/m³) | [11][12] |

| NIOSH | REL-TWA (10-hour) | 0.2 ppm (0.6 mg/m³) | [10][13] |

Detection of concentrations below 50% of the TLV for germane (0.1 ppm) should trigger an immediate response and corrective action.[4]

Experimental Protocols for Inhalation Toxicology

While specific experimental protocols for this compound are not publicly available, a general methodology for assessing the inhalation toxicity of hazardous gases in a research setting can be described. Such studies are crucial for establishing safe exposure limits and understanding the mechanisms of toxicity.

In Vivo Inhalation Toxicity Study (Rodent Model)

This protocol outlines a general procedure for an acute inhalation toxicity study in rats, compliant with OECD guidelines.

Objective: To determine the median lethal concentration (LC50) of a test gas and observe signs of toxicity.

Methodology:

-

Animal Model: Healthy, young adult rats are the preferred model.[14]

-

Exposure System: A "nose-only" or "whole-body" inhalation exposure chamber is utilized.[15][16] The choice depends on the study's objectives. Nose-only exposure is generally recommended to ensure direct inhalation and prevent exposure through other routes.[14]

-

Atmosphere Generation and Characterization:

-

The test gas is precisely metered and mixed with filtered air to achieve the target concentrations.

-

The concentration of the test gas within the exposure chamber is continuously monitored using appropriate analytical methods, such as gas chromatography or infrared analysis.[17]

-

Atmosphere characterization is performed before the study to determine particle size distribution (if applicable), in-air test article concentration, and to ensure dose exposure times are acceptable for lung deposition.[18]

-

-

Experimental Groups: Animals are divided into several groups, each exposed to a different concentration of the test gas, plus a control group exposed to filtered air only.

-

Exposure Duration: A standard exposure duration, typically 1 to 4 hours, is used.

-

Observations:

-

During Exposure: Animals are observed for clinical signs of toxicity.

-

Post-Exposure: Animals are monitored for a set period (e.g., 14 days) for any delayed health effects, and mortality is recorded.

-

Pathology: At the end of the observation period, surviving animals are euthanized, and a full necropsy is performed. Tissues, particularly from the respiratory tract, kidneys, and liver, are collected for histopathological examination.

-

-

Data Analysis: The LC50 value and its confidence intervals are calculated from the concentration-mortality data.

Health and Safety Hazards

This compound is an extremely flammable, toxic, and corrosive gas.[4] It is heavier than air and can accumulate in low-lying areas, creating a severe explosion and toxicity hazard.[4]

Flammability and Reactivity

-

Extremely Flammable: this compound is an extremely flammable gas.[6]

-

Explosion Hazard: An extreme explosion hazard exists in areas where the gas has been released but has not yet ignited.[4]

-

Reactivity: Liquid this compound has been observed to deflagrate (decompose to hydrogen and germanium) without an obvious source of initiation.[4]

Health Hazards

-

Acute Effects: Inhalation may cause severe health effects or be fatal.[4] Eye and skin contact may cause irritation, and sudden release of the compressed gas can cause frostbite.[4]

-

Chronic Effects: Chronic skin exposure may lead to dermatitis.[4] As an analogue to arsine, it is presumed to cause damage to the red blood cells, circulatory system, nervous system, kidneys, and liver with prolonged or repeated exposure.[4]

Safe Handling and Storage

Due to its high hazard profile, stringent control measures are necessary when handling this compound.

-

Ventilation: this compound should be used in a fume hood, glove box, or a properly designed and constructed gas cabinet.[4]

-

Piping: Double-wall piping should be used to deliver the gas to the point of use.[4]

-

Monitoring: All areas where this compound is used should be monitored with highly sensitive gas detection instruments.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Cylinders should be stored in a well-ventilated, secure area, away from heat and ignition sources, and protected from physical damage.[7]

Emergency Response

In the event of a this compound release, pre-planned emergency procedures must be followed by trained personnel.

Leak Detection and Response

The following diagram illustrates a logical workflow for responding to a this compound leak.

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately flush the skin with running water for at least 20 minutes. Remove contaminated clothing. For frostbite, gently warm the affected area with lukewarm water.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Medical Treatment for Severe Exposure

The health effects of this compound exposure are expected to be similar to those of arsine, focusing on hemolytic anemia and subsequent renal failure.[4]

-

Oxygen Administration: Administer oxygen to the patient.[4]

-

Monitoring for Pulmonary Edema: Be observant for signs of pulmonary edema.[4]

-

Blood Transfusion: Exchange transfusion is the standard treatment for severe over-exposure to prevent kidney failure from the breakdown of red blood cells.[4]

-

Renal Function Preservation:

-

Intravenous mannitol (B672) may be given if the patient has low urine output.[4]

-

Bicarbonate can be used to alkalize the urine.[4]

-

Dialysis is recommended if renal failure occurs.[4]

-

-

Chelation Therapy: The use of chelating agents like BAL (Dimercaprol) has been suggested, though its efficacy is questioned.[4]

This guide is intended to provide a summary of the known health and safety hazards of this compound. All personnel handling this substance must be thoroughly trained and have access to the full Safety Data Sheet (SDS) and other relevant safety information.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Arsine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | Ge2H6 | CID 6336261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. msdsdigital.com [msdsdigital.com]

- 5. gov.uk [gov.uk]

- 6. Germanium tetrahydride | GeH4 | CID 23984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Germane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. airgas.com [airgas.com]

- 11. gas-sensing.com [gas-sensing.com]

- 12. gas-sensing.com [gas-sensing.com]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Germanium tetrahydride [cdc.gov]

- 14. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]

- 15. In-vivo Inhalation Toxicology - Fraunhofer ITEM [item.fraunhofer.de]

- 16. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. In Vivo GLP Inhalation Toxicology - IITRI [iitri.org]

Digermane: A Comprehensive Technical Guide to Safe Handling, Storage, and Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper handling, storage, and key experimental procedures for digermane (Ge₂H₆). This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development and other fields where this highly reactive and toxic compound is utilized.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | Ge₂H₆ | [1] |

| Molecular Weight | 151.33 g/mol | [1] |

| Appearance | Colorless gas/liquid | [1] |

| Melting Point | -109 °C | [1] |

| Boiling Point | 29 °C | [1] |

| Density | 1.98 kg/m ³ (gas) | [1] |

| Solubility in Water | Insoluble | [1] |

Toxicity and Exposure Data

This compound is a highly toxic substance. Due to a lack of specific toxicity data for this compound, information for the closely related and structurally similar compound, germane (B1219785) (GeH₄), is often used as a reference. Extreme caution should be exercised, and it should be assumed that this compound is at least as toxic as germane.

| Parameter | Value | Notes | Reference(s) |

| Toxicity | Fatal if inhaled. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | GHS Hazard Statements: H330, H302+H312, H315, H319, H335. | [2] |

| LC50 (Inhalation, Rat) | 1380 mg/m³ (for Germane) | Behavioral effects and degenerative changes in the brain were observed. | [3] |

| LC50 (Inhalation, Mouse) | 1380 mg/m³ (for Germane) | Behavioral effects such as excitement, ataxia, and muscle contraction were noted. | [3] |

| LD50 (Oral, Mouse) | 1250 mg/kg (for Germane) | Behavioral effects including excitement, ataxia, and muscle spasticity were observed. | [3] |

| Occupational Exposure Limits | No specific limits established for this compound. For Germane: ACGIH TLV-TWA: 0.2 ppm; NIOSH REL-TWA: 0.2 ppm (0.6 mg/m³). | It is prudent to adhere to the exposure limits for germane when working with this compound. | [4][5] |

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Reduction of Germanium Dioxide

This protocol outlines a general procedure for the synthesis of this compound through the reduction of germanium dioxide with sodium borohydride (B1222165). This method also produces germane and higher germanes, necessitating subsequent purification.[3][6]

Materials:

-

Germanium Dioxide (GeO₂)

-

Sodium Borohydride (NaBH₄)

-

Sulfuric Acid (H₂SO₄), e.g., 1.5-3.0 M

-

Sodium Hydroxide (B78521) (NaOH)

-

Deionized Water

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Gas inlet adapter

-

Condenser

-

Cold trap (e.g., with liquid nitrogen)

-

Bubbler

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation of Alkaline Germanate Solution: In the two-necked round-bottom flask, dissolve germanium dioxide in an aqueous solution of sodium hydroxide to form sodium germanate. The molar concentration of germanium dioxide should be carefully controlled (e.g., less than 0.26 M) with a GeO₂ to NaOH ratio of less than 1:2.[6]

-

Addition of Reducing Agent: To this alkaline solution, add sodium borohydride. The mole ratio of borohydride to germanium dioxide should be greater than 4:1 to ensure complete reduction.[6]

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The dropping funnel should be charged with sulfuric acid. The reaction flask is connected to a condenser, which is then connected to a series of cold traps to collect the germane products. The outlet of the last trap should be connected to a bubbler to monitor gas flow and prevent backflow of air.

-

Reaction: Cool the reaction flask in an ice bath. Slowly add the sulfuric acid from the dropping funnel to the alkaline germanate and borohydride solution with vigorous stirring. The addition of acid will generate a mixture of germane, this compound, and higher germanes as gaseous products.[6]

-

Collection of Products: The gaseous products are passed through the condenser and collected in the cold trap(s) cooled with liquid nitrogen.

-

Purification by Fractional Distillation: The collected mixture of germanes can be separated by fractional distillation due to their different boiling points. This should be performed in a closed system under an inert atmosphere. The temperature of the distillation should be carefully controlled to first distill the more volatile germane (BP: -88 °C), followed by this compound (BP: 29 °C).[7][8]

Chemical Vapor Deposition (CVD) of Germanium Thin Films using this compound

This protocol provides a general methodology for the deposition of germanium thin films on a substrate using this compound as a precursor in a CVD system.[9][10]

Materials:

-

This compound (Ge₂H₆)

-

Carrier gas (e.g., Hydrogen (H₂) or Nitrogen (N₂))

-

Substrate (e.g., Silicon wafer)

Equipment:

-

Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

-

Mass flow controllers for this compound and carrier gas

-

Vacuum pump

-

Pressure gauges

-

Temperature controller

Procedure:

-

Substrate Preparation: The substrate (e.g., a silicon wafer) should be thoroughly cleaned to remove any surface contaminants. This may involve a sequence of solvent cleaning and a final dip in dilute hydrofluoric acid to remove the native oxide layer.

-

System Setup: Place the cleaned substrate into the CVD reactor. Evacuate the reactor chamber to a high vacuum (e.g., <10⁻⁶ Torr).

-

Process Conditions: Heat the substrate to the desired deposition temperature (e.g., 500 °C). Introduce the carrier gas at a controlled flow rate to establish the desired reactor pressure (e.g., 250 Pa).[10]

-

Deposition: Introduce this compound into the reactor at a controlled flow rate. The this compound will thermally decompose on the hot substrate surface, leading to the deposition of a germanium thin film.

-

Termination and Cooling: After the desired film thickness is achieved, stop the flow of this compound and cool down the substrate to room temperature under the flow of the carrier gas.

-

Characterization: The deposited film can then be characterized using various techniques such as scanning electron microscopy (SEM) for morphology, X-ray diffraction (XRD) for crystal structure, and X-ray photoelectron spectroscopy (XPS) for elemental composition.[10]

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound cylinders.

Caption: Key steps in the laboratory synthesis and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ge2H6 | CID 6336261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. msdsdigital.com [msdsdigital.com]

- 4. GERMANIUM TETRAHYDRIDE | Occupational Safety and Health Administration [osha.gov]

- 5. airgas.com [airgas.com]

- 6. US4668502A - Method of synthesis of gaseous germane - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. BJNANO - Chemical vapor deposition of germanium-rich CrGex nanowires [beilstein-journals.org]

Digermane CAS number and chemical identifiers.

An In-depth Technical Guide on Digermane (CAS No. 13818-89-8) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a germanium hydride with applications in materials science and semiconductor manufacturing. The document details its chemical identifiers, physical properties, and key chemical reactions, including representative experimental protocols.

Core Chemical Identifiers and Properties

This compound (Ge₂H₆) is an inorganic compound analogous to ethane.[1] It is a colorless, flammable, and toxic gas at standard conditions.[1] Below is a summary of its key chemical identifiers and physical properties.

| Identifier Type | Value |

| CAS Number | 13818-89-8 |

| IUPAC Name | This compound |

| Chemical Formula | Ge₂H₆ |

| Molecular Weight | 151.33 g/mol |

| InChI | InChI=1S/Ge2H6/c1-2/h1-2H3 |

| InChIKey | MOFQWXUCFOZALF-UHFFFAOYSA-N |

| Canonical SMILES | [GeH3][GeH3] |

| Melting Point | -109 °C |

| Boiling Point | 29 °C |

| Density | 1.98 kg/m ³ (gas) |

| Vapor Pressure (at 0°C) | 239 mmHg |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Historically, it was first prepared by the hydrolysis of magnesium germanide with hydrochloric acid.[1] A more common laboratory-scale synthesis involves the reduction of germanium dioxide. This compound is often produced as a co-product with germane (B1219785) (GeH₄) in these reactions.

Representative Protocol: Reduction of Germanium Dioxide

This protocol is a generalized procedure based on established chemical reduction methods for producing germane and this compound.

Objective: To synthesize a mixture of germane and this compound via the reduction of germanium dioxide with sodium borohydride (B1222165).

Materials:

-

Germanium dioxide (GeO₂)

-

Sodium borohydride (NaBH₄)

-

Sulfuric acid (H₂SO₄), e.g., 1.5-3.0 M

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Gas inlet adapter

-

Condenser

-

Cold trap (e.g., cooled with liquid nitrogen)

-

Gas-tight syringes and tubing

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation of Alkaline Germanium Solution:

-

In a fume hood, prepare an aqueous solution of sodium hydroxide.

-

Dissolve a specific molar concentration of germanium dioxide in the alkaline solution. The ratio of GeO₂ to NaOH should be less than 1:2.

-

To this solution, add sodium borohydride. The molar ratio of BH₄⁻ to GeO₂ should be greater than 4:1.

-

-

Reaction Setup:

-

Assemble the three-neck flask with the dropping funnel, gas inlet, and a condenser connected to a cold trap.

-

Purge the entire system with an inert gas to remove all oxygen.

-

Add the acidic solution (e.g., 1.5-3.0 M H₂SO₄) to the dropping funnel.

-

Place the alkaline germanium and borohydride solution into the three-neck flask.

-

-

Reaction:

-

Slowly add the acid from the dropping funnel to the alkaline solution in the flask with stirring. This will generate a gaseous mixture of germane, this compound, and hydrogen.

-

The reaction is typically performed at or slightly above room temperature. Heating can increase the yield of this compound.

-

-

Product Collection:

-

Pass the evolved gases through the condenser and then into the cold trap cooled with liquid nitrogen to collect the germane and this compound. Hydrogen gas will pass through.

-

-

Purification (if necessary):

-

The collected germanes can be purified by fractional distillation or gas chromatography to separate this compound from germane and other impurities.

-

Safety Precautions:

-

This compound is highly flammable and toxic. All procedures must be carried out in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere as this compound can be pyrophoric.

-

Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn.

-

Ensure proper handling and quenching of any unreacted sodium borohydride.

Chemical Reactions and Workflows

Pyrolysis of this compound

The thermal decomposition (pyrolysis) of this compound is a critical process in its application for the chemical vapor deposition of germanium thin films. The pyrolysis proceeds through a series of steps involving the formation of reactive intermediates.

Caption: Pyrolysis pathway of this compound.

As illustrated in the diagram, the initial step in the pyrolysis of this compound is the homolytic cleavage of the Ge-Ge bond to form two germyl (B1233479) radicals (GeH₃•). These radicals can then participate in a series of propagation steps, leading to the formation of germane (GeH₄), germylene (GeH₂), and ultimately solid germanium and hydrogen gas.[1] Germylene can also polymerize to form a solid germanium hydride polymer.[1]

Chemical Vapor Deposition (CVD) Workflow

This compound is used as a precursor in chemical vapor deposition (CVD) to grow thin films of germanium on substrates, which is a fundamental process in semiconductor manufacturing.

Caption: Generalized workflow for Chemical Vapor Deposition using this compound.

The CVD process begins with the introduction of this compound gas into a reaction chamber containing a heated substrate. The this compound molecules are transported to the substrate surface, where they adsorb and subsequently decompose (pyrolyze). This surface reaction results in the deposition of a solid germanium film and the release of hydrogen gas as a byproduct, which is then removed from the chamber.

References

An In-depth Technical Guide to the Physical Properties of Liquid and Gaseous Digermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digermane (Ge₂H₆) is an inorganic compound of germanium and hydrogen, analogous to ethane. It exists as a colorless liquid at or near room temperature and as a gas at elevated temperatures.[1] A thorough understanding of its physical properties is crucial for its safe handling, purification, and application in various fields, including as a precursor in semiconductor manufacturing. This guide provides a comprehensive overview of the known physical properties of liquid and gaseous this compound, details on experimental methodologies for their determination, and safety protocols for handling this pyrophoric and toxic substance.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the tables below, presenting data for its solid, liquid, and gaseous states.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ge₂H₆ | [1] |

| Molar Mass | 151.33 g/mol | [2] |

| Appearance | Colorless liquid/gas | [1] |

Table 2: Key Physical Constants of this compound

| Property | Value | Unit | Reference |

| Melting Point | -109 | °C | [3] |

| Boiling Point | 29 | °C | [1] |

| Critical Temperature | 483 | K | [3] |

| Critical Pressure | 45.7 | atm | [3] |

Table 3: Density of this compound

| State | Temperature (°C) | Density | Unit | Reference |

| Liquid | -109 | 1.98 | g/cm³ | [3] |

| Gas | Standard Conditions | 1.98 | kg/m ³ | [1] |

Table 4: Thermodynamic Properties of this compound

| Property | Value | Unit | Reference |

| Heat of Vaporization (ΔHvap) | 6.09 | kcal/mol | [3] |

Table 5: Vapor Pressure of this compound

The vapor pressure of this compound can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[2]

| Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| 0 | 239 | [3] |

Antoine Equation Parameters: [2]

-

A = 3.95946

-

B = 1129.447

-

C = -19.239 (Valid for the temperature range of 184.5 K to 304.7 K)

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not widely published due to its hazardous nature. However, based on general principles for handling volatile and pyrophoric compounds, the following methodologies can be inferred.

Synthesis and Purification of this compound

This compound was first synthesized by Dennis, Corey, and Moore in 1924 through the hydrolysis of magnesium germanide with hydrochloric acid.[1] A more common laboratory and industrial synthesis involves the reduction of germanium dioxide with a reducing agent like sodium borohydride (B1222165).[1][4]

A general procedure for synthesis is as follows:

-

An aqueous, alkaline solution of germanium dioxide is prepared using an alkali metal hydroxide. The concentration of germanium dioxide is kept low (e.g., < 0.26 M).[4]

-

An alkali metal borohydride (e.g., sodium borohydride) is added to this solution.[4]

-

The resulting solution is then reacted with an acid (e.g., sulfuric acid) to generate a gaseous mixture containing germane (B1219785) and this compound.[4]

-

The this compound can be separated from germane and other byproducts by fractional distillation or other purification techniques.[5]

Due to the presence of impurities such as higher-order germanes, chlorogermanes, and germoxanes, purification is a critical step.[5] This can be achieved through methods like passing the crude gas through adsorbent materials that selectively remove impurities.[5]

Measurement of Vapor Pressure

The vapor pressure of a volatile and air-sensitive liquid like this compound can be measured using a static or dynamic method in a closed system.

Static Method:

-

A small, degassed sample of liquid this compound is introduced into a thermostated vessel connected to a pressure transducer. The system is first evacuated to remove air.

-

The vessel is maintained at a constant temperature, and the pressure is allowed to equilibrate.

-

The equilibrium pressure measured by the transducer is the vapor pressure of the liquid at that temperature.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a vibrating tube densitometer, with appropriate modifications for handling a pyrophoric substance.

Pycnometer Method:

-

A pycnometer of a precisely known volume is weighed empty.

-

The pycnometer is filled with liquid this compound under an inert atmosphere (e.g., in a glovebox). Care must be taken to ensure no gas bubbles are trapped.

-

The filled pycnometer is then weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. This measurement should be performed at a controlled temperature.

Logical Relationships of Physical States

The physical state of this compound is determined by temperature and pressure, as illustrated in the phase diagram below.

Caption: Schematic phase diagram for this compound.

Safety and Handling

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also toxic. Therefore, stringent safety precautions are mandatory when handling this compound.

-

Inert Atmosphere: All handling and transfers of liquid this compound must be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[6][7]

-

Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves must be worn.[7]

-

Ventilation: Work should be performed in a well-ventilated fume hood.[7]

-

Spill Management: In case of a spill, a container of sand or other non-reactive absorbent material should be readily available to smother the spill. Do not use water or combustible materials to clean up spills.[8]

-

Disposal: Residual this compound and contaminated materials must be carefully quenched and disposed of as hazardous waste. A common quenching procedure involves slow addition of isopropanol (B130326) to a diluted solution of the pyrophoric material under an inert atmosphere and cooling.[9]

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. Due to the hazardous nature of this compound, it is imperative to consult detailed safety protocols and receive hands-on training from experienced personnel before handling it.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. chemcd.com [chemcd.com]

- 4. US4668502A - Method of synthesis of gaseous germane - Google Patents [patents.google.com]

- 5. US20050191854A1 - Process for purification of germane - Google Patents [patents.google.com]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. cmu.edu [cmu.edu]

- 8. ors.od.nih.gov [ors.od.nih.gov]

- 9. pnnl.gov [pnnl.gov]

In-Depth Technical Guide on the Electronic Structure of Digermane (Ge₂H₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digermane (Ge₂H₆), the germanium analogue of ethane, is a molecule of significant interest in materials science and semiconductor manufacturing. Its electronic structure dictates its chemical reactivity, decomposition pathways, and suitability as a precursor for germanium-based thin films and nanomaterials. A thorough understanding of its electronic properties, derived from both theoretical and experimental investigations, is crucial for optimizing its applications. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Data Presentation: Structural and Electronic Properties of this compound

The following tables summarize key quantitative data on the geometric and electronic structure of this compound, compiled from various theoretical and experimental studies.

Table 1: Geometric Parameters of this compound (Ge₂H₆)

| Parameter | Theoretical Value | Experimental Value | Method |

| Ge-Ge Bond Length (Å) | 2.436 | 2.403 ± 0.003 | Gas Electron Diffraction |

| Ge-H Bond Length (Å) | 1.541 | 1.527 ± 0.003 | Gas Electron Diffraction |

| ∠HGeH Bond Angle (°) | 108.0 | 107.8 ± 0.5 | Gas Electron Diffraction |

| ∠HGeGe Bond Angle (°) | 109.9 | - | - |

| Rotational Barrier (kcal/mol) | ~1.0 | - | Ab initio calculations |

Table 2: Electronic Properties of this compound (Ge₂H₆)

| Property | Theoretical Value | Experimental Value | Method |

| Ionization Potential (eV) | - | 12.5 ± 0.3 | Electron Impact Mass Spectrometry[1] |

| Adiabatic Electron Affinity (eV) | -0.02 | - | Density Functional Theory (B3LYP/DZP++)[2] |

| Ge-Ge Bond Dissociation Energy (kJ/mol) | - | 263.6 ± 7.1 | Spectroscopic/Mass Spectrometric |

| Standard Enthalpy of Formation (kJ/mol) | - | - | - |

Theoretical Framework and Computational Methodologies

The electronic structure of this compound has been primarily investigated using ab initio molecular orbital theory and density functional theory (DFT). These computational methods provide valuable insights into the molecule's geometry, orbital energies, and other electronic properties.

Ab initio Methods

Ab initio calculations are based on first principles, solving the Schrödinger equation without empirical parameters. Common levels of theory employed for studying this compound include:

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be significant.

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods introduce electron correlation as a perturbation to the Hartree-Fock solution, offering improved accuracy for properties like bond energies and rotational barriers.

-

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Coupled cluster methods are highly accurate for calculating electronic energies and are often considered the "gold standard" in quantum chemistry.

A variety of basis sets are used in these calculations to represent the atomic orbitals. For a molecule containing a heavier element like germanium, basis sets that include polarization and diffuse functions (e.g., 6-31G(d,p), aug-cc-pVTZ) are essential for accurate descriptions of the electron distribution.

Density Functional Theory (DFT)

DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT depends on the choice of the exchange-correlation functional. For this compound and related compounds, hybrid functionals such as B3LYP have been shown to provide reliable results for geometries and electronic properties.

Experimental Protocols

Experimental data provides the crucial benchmark for validating theoretical models. The primary techniques used to probe the electronic and geometric structure of this compound are Gas Electron Diffraction (GED) and Photoelectron Spectroscopy (PES).

Gas Electron Diffraction (GED)

Objective: To determine the equilibrium geometry (bond lengths and angles) of this compound in the gas phase.

Methodology:

-

A high-energy beam of electrons (typically 40-60 keV) is directed into a vacuum chamber.

-

A gaseous sample of this compound is introduced into the chamber through a fine nozzle, intersecting the electron beam.

-

The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

The resulting diffraction pattern is analyzed to extract information about the internuclear distances in the molecule. The analysis involves fitting a theoretical scattering pattern, calculated from a model of the molecular geometry, to the experimental data.

Photoelectron Spectroscopy (PES)

Objective: To measure the ionization potentials of this compound and gain insight into the energies of its molecular orbitals.

Methodology:

-

A beam of monochromatic photons (typically from a UV lamp or a synchrotron source) is directed at a gaseous sample of this compound in a high-vacuum chamber.

-

The photons ionize the this compound molecules by ejecting electrons.

-

The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

The ionization potential (IP) for each molecular orbital is determined using the equation: IP = hν - E_k, where hν is the photon energy and E_k is the kinetic energy of the photoelectron.

-

The resulting photoelectron spectrum, a plot of photoelectron intensity versus ionization potential, shows a series of bands, each corresponding to the ionization from a specific molecular orbital.

Visualizations

Molecular Orbital Diagram of this compound

The following diagram illustrates the qualitative molecular orbital (MO) energy levels of this compound, constructed by considering the interaction of the valence orbitals of the two GeH₃ fragments. The bonding in this compound is analogous to that in ethane, with a sigma bond formed from the overlap of two sp³ hybrid orbitals on the germanium atoms, and sigma bonds formed from the overlap of the remaining sp³ orbitals with the 1s orbitals of the hydrogen atoms.

References

Vibrational Spectroscopy of the Ge-H Bond in Digermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational characteristics of the Germanium-Hydrogen (Ge-H) bond in digermane (Ge₂H₆). This compound, an analogue of ethane, serves as a fundamental molecule for understanding the properties of germanium hydrides, which are relevant in semiconductor manufacturing and materials science. This document summarizes key vibrational data, details experimental methodologies for its acquisition, and presents a logical workflow for such spectroscopic investigations.

Core Vibrational Data of the Ge-H Bond

The vibrational modes of this compound have been extensively studied using both infrared (IR) and Raman spectroscopy.[1][2][3] The molecule is established to have a D₃d ethan-like structure.[2][4] The fundamental vibrational frequencies for the Ge-H bond, along with other key vibrational modes of the this compound molecule, are summarized in the tables below. These tables present data for both gaseous and liquid phases, providing a comprehensive overview for comparative analysis.

Table 1: Infrared Spectra of Gaseous Ge₂H₆ and Ge₂D₆ (Frequencies in cm⁻¹)[1]

| Assignment | Ge₂H₆ Frequency (cm⁻¹) | Ge₂D₆ Frequency (cm⁻¹) |

| ν₇ (Eᵤ) - GeH₃ asymmetric stretch | 2114 | - |

| ν₅ (A₂ᵤ) - GeH₃ symmetric stretch | 2078 | - |

| - | - | 1511 |

| ν₁₀ (E₉) - GeH₃ asymmetric deformation | - | - |

| ν₈ (Eᵤ) - GeH₃ symmetric deformation | 898 | 629.7 |

| ν₆ (A₂ᵤ) - GeH₃ symmetric deformation | 755 | - |

| ν₉ (Eᵤ) - GeH₃ rock | 407 | 264 |

Note: Some frequencies for Ge₂D₆ were not reported in this specific study.

Table 2: Raman Spectra of Liquid Ge₂H₆ and Ge₂D₆ (Frequencies in cm⁻¹)[1]

| Assignment | Ge₂H₆ Frequency (cm⁻¹) | Ge₂D₆ Frequency (cm⁻¹) |

| ν₁ (A₁₉) - GeH₃ symmetric stretch | 2070 | 1484 |

| ν₁₀ (E₉) - GeH₃ asymmetric stretch | 2150 | 1501 |

| ν₂ (A₁₉) - GeH₃ symmetric deformation | 765 | 557 |

| ν₁₁ (E₉) - GeH₃ symmetric deformation | 875 | 647 |

| ν₃ (A₁₉) - Ge-Ge stretch | 229 | 215 |

| ν₁₂ (E₉) - GeH₃ rock | 417 | 303 |

Experimental Protocols

The acquisition of high-quality vibrational spectra for this compound requires careful sample preparation and precise spectroscopic techniques. The following sections detail the methodologies cited in the foundational research.

Synthesis of this compound (Ge₂H₆)

A common method for the synthesis of this compound involves the reaction of magnesium germanide (Mg₂Ge) with an acid.[1]

-

Preparation of Magnesium Germanide: A stoichiometric mixture of dried magnesium and germanium powders is heated to approximately 700°C in an alundum boat under a current of argon.[1]

-

Generation of this compound: The resulting Mg₂Ge undergoes a violent exothermic reaction with dilute hydrochloric acid. The evolved gases, primarily a mixture of germane (B1219785) (GeH₄) and this compound (Ge₂H₆), are swept from the reaction flask by a slow stream of a carrier gas like hydrogen.[1]

-

Purification: The gaseous products are passed through a U-trap cooled with liquid nitrogen to condense the germanes. Separation of GeH₄ from Ge₂H₆ is achieved by distillation from the trap held at -130°C. Further purification of this compound is accomplished through repeated bulb-to-bulb distillations, for instance, from -63°C to -190°C.[1]

-

Deuterated this compound (Ge₂D₆): For isotopic studies, this compound-d₆ is produced in a similar fashion, using deuterated hydrochloric acid (DCl) which can be obtained from the reaction of D₂O with benzoyl chloride.[1]

Infrared Spectroscopy

Infrared spectra of this compound have been recorded for both gaseous and solid phases.

-

Instrumentation: A dual-grating spectrophotometer, such as a Perkin-Elmer model 421, equipped with a CsBr prism interchange unit, is suitable for obtaining mid-infrared spectra.[1] For higher resolution, instruments calibrated with known rotational lines of molecules like water vapor are used.[4]

-

Gaseous Phase Measurement: Gaseous this compound is introduced into a gas cell with appropriate windows (e.g., KBr) for IR transmission. The path length of the cell can be varied depending on the desired signal intensity.

-

Solid Phase Measurement: To obtain the spectrum of solid this compound, the gaseous sample is condensed onto a cold window (e.g., a CsI window cooled to liquid nitrogen temperatures, approximately 90°K).[5]

Raman Spectroscopy

Raman spectra are typically obtained from liquid-phase samples.

-

Instrumentation: Photoelectric Raman spectrometers are used to record the spectra.[2][4]

-

Sample Preparation: Liquid this compound is sealed under vacuum in a small-diameter Pyrex glass tube (e.g., 2-mm inner diameter).[1] As this compound has a vapor pressure slightly less than one atmosphere at room temperature, special high-pressure cells are not typically required for handling at this temperature.[1]

-

Data Acquisition: The sample is illuminated with a monochromatic light source (laser), and the scattered light is collected and analyzed by the spectrometer to generate the Raman spectrum. Polarization measurements are also conducted to aid in the assignment of vibrational modes.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the vibrational spectroscopy of this compound, from synthesis to data analysis.

Caption: Workflow for vibrational analysis of this compound.

References

Digermane as a Precursor for Germanium Quantum Dots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of digermane (Ge₂H₆) as a precursor for the synthesis of germanium quantum dots (Ge QDs). Germanium quantum dots are emerging as a promising class of nanomaterials for applications in bioimaging and drug delivery due to their biocompatibility and unique optical properties. This document details the synthesis methodologies, quantitative analysis of the resulting quantum dots, and the underlying reaction mechanisms.

Introduction to Germanium Quantum Dots

Germanium, a group IV element, offers a compelling alternative to traditional heavy-metal-containing quantum dots. Ge QDs exhibit size-tunable photoluminescence due to quantum confinement effects and are considered biocompatible, with the potential to biodegrade into germanic acid, which can be cleared by the body.[1] The synthesis of high-quality, monodisperse Ge QDs is crucial for their application in sensitive fields such as medicine. This compound, a germanium hydride, presents a potentially clean precursor that decomposes into germanium and hydrogen, minimizing organic impurities in the final product.

Synthesis of Germanium Quantum Dots from this compound

The primary method for synthesizing Ge QDs from this compound is through thermal decomposition in a high-boiling point solvent containing capping agents. The capping agents are crucial for controlling the growth and preventing the agglomeration of the nanocrystals, as well as for passivating the surface to enhance photoluminescence.

General Experimental Protocol

This protocol is a representative example adapted from established methods for similar germanium precursors, such as organogermanes.[1]

Materials:

-

This compound (Ge₂H₆)

-

Oleylamine (B85491) (capping agent and solvent)

-

Anhydrous toluene (B28343) (solvent)

-

Ethanol (for precipitation)

-

Argon or Nitrogen (inert gas)

Equipment:

-

Three-neck round-bottom flask

-

Schlenk line

-

Heating mantle with temperature controller

-

Syringe pump for precursor injection

-

Centrifuge

Procedure:

-

Solvent Degassing: In a three-neck round-bottom flask connected to a Schlenk line, 10 mL of oleylamine is degassed by heating to 120°C under vacuum for 30 minutes. The flask is then backfilled with an inert gas. This cycle is repeated three times to ensure the removal of oxygen and water.[1]

-

Precursor Preparation: A solution of this compound in anhydrous toluene is prepared in a glovebox or under an inert atmosphere. The concentration of this solution will influence the final size of the quantum dots.

-

Hot Injection: The degassed oleylamine is heated to the desired reaction temperature (typically between 250-300°C). The this compound solution is then swiftly injected into the hot oleylamine with vigorous stirring.[1] The color of the solution will change, indicating the formation of nanoparticles.[1]

-

Growth and Annealing: The reaction temperature is maintained for a period of 1 to 2 hours to allow for the growth and crystallization of the germanium quantum dots.[1]

-

Purification:

-

The reaction mixture is cooled to room temperature.

-

Ethanol is added to precipitate the Ge QDs.

-

The mixture is centrifuged (e.g., at 8000 rpm for 10 minutes).[1]

-

The supernatant is discarded, and the nanoparticle pellet is redispersed in toluene.

-

The precipitation and redispersion steps are repeated to remove excess capping agent and unreacted precursors.[1]

-

Experimental Workflow

Caption: A flowchart of the key steps in the synthesis of Germanium Quantum Dots.

Quantitative Data

The properties of the synthesized Ge QDs are highly dependent on the reaction parameters. The following tables summarize typical quantitative data, compiled from studies using various germane (B1219785) precursors, which can be used as a starting point for optimizing the synthesis with this compound.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

| Precursor | Reaction Temperature (°C) | Reaction Time (hours) | Average Nanoparticle Size (nm) | Reference |

| n-Butylgermane | 250-300 | 1-2 | Not specified | [1] |

| Diphenylgermane | 500 | Not specified | 10.1 | [2][3] |

| Tetraethylgermane | 500 | Not specified | 5.6 | [2][3] |

| Germanium(II) iodide | 210-270 | 1 | Increases with temperature |

Table 2: Optical Properties of Germanium Quantum Dots

| Nanoparticle Size (nm) | Photoluminescence (PL) Emission Range (nm) | Excitation Wavelength (nm) | Reference |

| ~3 | 650-800 | Not specified | [4][5] |

| 5-7 | 455 (blue emission) | 350 |

Reaction Mechanism